Benzo[d]isothiazol-5-ol
Overview
Description
Benzo[d]isothiazol-5-ol is a type of organic compound that belongs to the class of isothiazoles . Isothiazoles are heterocyclic compounds that contain two electronegative heteroatoms, sulfur and nitrogen, in a 1,2-relationship . The isothiazole ring is unsaturated and features an S-N bond .
Synthesis Analysis
The synthesis of benzo[d]isothiazoles has been a subject of research in recent years . The synthetic approaches developed between 2010 and October 2023 are discussed and arranged in five categories according to the substrate used for the scaffold assembly . The most commonly used strategy for preparing benzo[d]isothiazoles employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . Using only a nitrogen-preloaded substrate is an alternative pathway for the isothiazole ring synthesis .Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring fused with an isothiazole ring . The isothiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . Examples of these transformations include ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions .Mechanism of Action
While the specific mechanism of action for Benzo[d]isothiazol-5-ol is not mentioned in the search results, it’s worth noting that isothiazole-based compounds have been found to inhibit multiple biological targets and pathways . For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes .
Safety and Hazards
The safety data sheet for Benzo(D)Isothiazol-3-one, a similar compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It’s important to handle such compounds with care, using protective equipment and following safety protocols .
Future Directions
The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles and to the exploration of its applications in various fields such as medicinal chemistry and catalysis . Future research may focus on developing new synthetic approaches and exploring the biological activity of benzo[d]isothiazol-5-ol and related compounds .
Properties
IUPAC Name |
1,2-benzothiazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-8-10-7/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSIPMSFQFTSTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504261 | |
Record name | 1,2-Benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75608-07-0 | |
Record name | 1,2-Benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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